10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
“10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes multiple aromatic rings, a benzoyl group, a chlorophenyl group, and a dimethoxyphenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The key steps may include:
- Formation of the dibenzo[b,e][1,4]diazepine core through cyclization reactions.
- Introduction of the benzoyl group via Friedel-Crafts acylation.
- Incorporation of the chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, dibenzo[b,e][1,4]diazepines are known for their potential as enzyme inhibitors and receptor modulators. This compound may be studied for its interactions with various biological targets.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of “10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Clozapine: An antipsychotic medication with a dibenzo[b,e][1,4]diazepine structure.
Olanzapine: Another antipsychotic with a similar core structure.
Uniqueness
The uniqueness of “10-benzoyl-11-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other compounds in the same class.
Properties
Molecular Formula |
C34H29ClN2O4 |
---|---|
Molecular Weight |
565.1 g/mol |
IUPAC Name |
5-benzoyl-6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H29ClN2O4/c1-40-30-16-15-22(20-31(30)41-2)24-18-27-32(29(38)19-24)33(23-11-8-12-25(35)17-23)37(28-14-7-6-13-26(28)36-27)34(39)21-9-4-3-5-10-21/h3-17,20,24,33,36H,18-19H2,1-2H3 |
InChI Key |
FWCDMNISLAQFNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CC(=CC=C6)Cl)C(=O)C2)OC |
Origin of Product |
United States |
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